1,4,5,8-Tetramethyl 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylate
Description
1,4,5,8-Tetramethyl 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylate is an organic compound derived from naphthalene It is characterized by the presence of four methyl groups and two chlorine atoms attached to the naphthalene ring, along with four ester groups
Properties
IUPAC Name |
tetramethyl 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O8/c1-25-15(21)7-5-9(19)14(18(24)28-4)12-8(16(22)26-2)6-10(20)13(11(7)12)17(23)27-3/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHNHZYGJIEKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1C(=C(C=C2C(=O)OC)Cl)C(=O)OC)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetramethyl 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylate typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Chlorination: Naphthalene undergoes chlorination to introduce chlorine atoms at the 2 and 6 positions.
Methylation: The chlorinated naphthalene is then methylated to introduce methyl groups at the 1, 4, 5, and 8 positions.
Esterification: Finally, the compound undergoes esterification to form the tetracarboxylate ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetramethyl 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted naphthalene compounds with various functional groups.
Scientific Research Applications
1,4,5,8-Tetramethyl 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The exact mechanism of action of 1,4,5,8-Tetramethyl 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylate is not fully understood. it is believed to involve the inhibition of key enzymes involved in cellular metabolism. The compound may interact with specific molecular targets and pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A related compound with similar structural features but without the methyl and chlorine substitutions.
1,4,5,8-Naphthalenetetracarboxylic acid tetramethyl ester: Similar in structure but lacks the chlorine atoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
